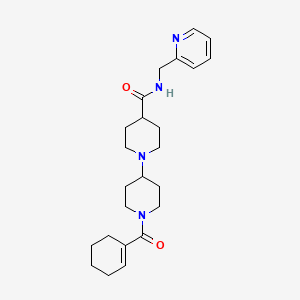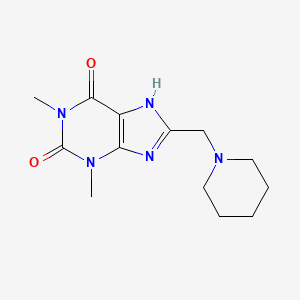![molecular formula C20H19N3O2 B5182544 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B5182544.png)
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine, also known as POPOP, is a fluorescent dye that is commonly used in scientific research. POPOP is a derivative of benzophenone and is used as a fluorescence enhancer in a variety of applications.
Mecanismo De Acción
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine enhances fluorescence by absorbing light at a shorter wavelength and emitting it at a longer wavelength. This process is known as fluorescence resonance energy transfer (FRET). This compound absorbs light at a wavelength of 330 nm and emits it at a wavelength of 420 nm. This property makes this compound useful for enhancing the fluorescence of dyes that emit light at longer wavelengths.
Biochemical and Physiological Effects:
This compound is a non-toxic dye that has no known biochemical or physiological effects. It is commonly used in cell imaging studies and is safe for use in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine is its ability to enhance the fluorescence of other dyes. This property makes it useful for a variety of scientific research applications. This compound is also non-toxic and can be used in living cells without affecting cell viability.
One limitation of this compound is its sensitivity to pH. This compound is most effective at a pH of 8.0-9.0 and loses its fluorescence-enhancing properties at lower pH values. Another limitation of this compound is its tendency to photobleach, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are several future directions for the use of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine in scientific research. One potential application is in the development of new fluorescent dyes that are more resistant to photobleaching. Another direction is the use of this compound in combination with other dyes to create multi-color imaging techniques. This compound could also be used in the development of new biosensors for detecting specific molecules in biological samples.
Conclusion:
In conclusion, this compound is a useful fluorescent dye that is widely used in scientific research. Its ability to enhance the fluorescence of other dyes makes it a valuable tool for a variety of applications. While there are some limitations to its use, there are also many potential future directions for the development of new techniques and applications using this compound.
Métodos De Síntesis
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine is synthesized by reacting 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine is widely used as a fluorescence enhancer in a variety of scientific research applications. It is commonly used in fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC). This compound is also used as a sensitizing agent in scintillation counting and as a quencher in fluorescence resonance energy transfer (FRET) assays.
Propiedades
IUPAC Name |
[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(23-12-5-2-6-13-23)17-11-7-10-16(14-17)19-22-21-18(25-19)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQPNMZKWLVODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)
![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5182469.png)
![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182482.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-propyl-4-piperidinecarboxamide](/img/structure/B5182484.png)
![2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)

![N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline](/img/structure/B5182514.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B5182529.png)
![8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5182533.png)

![2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)